N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-24-10-9-20(15-25(24)35-2)28-27(33)19-31-18-26(36-3)23(32)16-22(31)17-29-11-13-30(14-12-29)21-7-5-4-6-8-21/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPUPPOTMKBNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 3,4-dimethoxyphenylacetic acid and 4-phenylpiperazine. These intermediates are then subjected to various reactions including acylation, cyclization, and condensation under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key pharmacophoric elements with several analogues (Table 1):
Key Observations :
- Phenylpiperazine vs. Fluorophenyl/Pyrimidine : The 4-phenylpiperazine group in the target compound may enhance serotonin/dopamine receptor affinity compared to the 4-fluorophenyl group in ’s compound, which is more common in kinase inhibitors .
- Dihydropyridine vs. Pyrazolo-pyrimidine : The 1,4-dihydropyridine core in the target compound and AZ331 suggests calcium channel or nitric oxide synthase interactions, whereas pyrazolo-pyrimidine derivatives () are often kinase inhibitors .
Comparison with AZ331 () :
- AZ331 uses a thioether linkage, requiring sulfur nucleophiles, whereas the target compound employs a phenylpiperazine-methyl group, necessitating alkylation or Mannich reactions .
Pharmacological Implications
- Receptor Binding : The 4-phenylpiperazine moiety suggests affinity for 5-HT1A/D2 receptors, differentiating it from AZ331’s calcium channel activity .
- Enzyme Inhibition : The 5-methoxy-4-oxo-dihydropyridine core may inhibit phosphodiesterases or oxidoreductases, similar to pyrimidine-based inhibitors in .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by multiple functional groups, including methoxy and piperazine moieties, which contribute to its diverse pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.6 g/mol
- CAS Number : 921463-03-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediate compounds such as 3,4-dimethoxyphenylacetic acid and 4-phenylpiperazine. Key reactions include acylation and cyclization under controlled conditions to yield the final product. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent antibacterial activity against various clinical isolates, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Staphylococcus aureus (VRSA)
- Multi-drug resistant strains
The mechanism of action involves binding to the switch region of RNAP, effectively disrupting its function and leading to bacterial cell death.
Antioxidant Activity
Research indicates that this compound also possesses antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers, suggesting potential applications in preventing oxidative damage in biological systems.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy : A study reported that N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[...]} exhibited significant antibacterial effects against a range of pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanistic Insights : Further investigations revealed that the compound's interaction with RNAP is dose-dependent and can be modulated by structural analogs, indicating a potential pathway for drug design focused on enhancing efficacy against resistant strains.
- Safety Profile : Preliminary toxicological studies showed no significant adverse effects at therapeutic doses in animal models, suggesting a favorable safety profile for further development as an antimicrobial agent.
Comparative Biological Activity Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA, VRSA | |
| Antioxidant | Scavenging of free radicals | |
| Mechanism of Action | Inhibition of bacterial RNA polymerase | |
| Safety Profile | No significant toxicity in animal studies |
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process starting with the formation of the 1,4-dihydropyridine core, followed by functionalization with phenylpiperazine and methoxyphenyl groups. Key steps include:
- Coupling reactions : Alkylation of the dihydropyridine core with a phenylpiperazine-methyl group under inert atmospheres to prevent oxidation .
- Acetamide formation : Reaction of the intermediate with a 3,4-dimethoxyphenyl acetic acid derivative using coupling agents like EDCI/HOBt .
- Purification : Recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .
Challenges : Sensitivity of the dihydropyridine core to oxidation and competing side reactions during alkylation. Automated reactors are recommended for reproducibility in large-scale synthesis .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms the presence of methoxy, phenylpiperazine, and dihydropyridine moieties. Aromatic proton signals between δ 6.5–7.5 ppm validate the phenyl groups .
- HPLC : Used to assess purity (>95%) and monitor reaction intermediates .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 591.68 (C30H33N5O6S) .
Q. How can researchers evaluate its biological activity in preliminary studies?
- Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors due to the phenylpiperazine moiety, a known pharmacophore in CNS-targeting compounds .
- Cellular assays : Test cytotoxicity (e.g., MTT assay) and dose-response curves (IC50) in relevant cell lines (e.g., neuronal or cancer cells) .
- Enzymatic inhibition : Assess activity against kinases or oxidoreductases, given the dihydropyridine core’s redox properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Modify substituents :
- Replace the 3,4-dimethoxyphenyl group with nitro or fluoro variants to enhance membrane permeability .
- Alter the phenylpiperazine moiety to study selectivity for specific GPCRs .
- Evaluate metabolic stability : Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life .
- Use computational tools : Molecular docking (AutoDock Vina) to predict binding modes with target receptors .
Q. How should researchers resolve contradictions in reported biological data?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms .
- Solubility issues : Use DMSO or cyclodextrin-based formulations to ensure consistent bioavailability .
- Oxidative degradation : Validate compound stability during assays via HPLC and adjust storage conditions (e.g., argon atmosphere) .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH optimization : Buffer solutions (pH 7.4) to mimic physiological environments and prevent hydrolysis of the acetamide bond .
- Light sensitivity : Store in amber vials to protect the dihydropyridine core from photodegradation .
- Lyophilization : Improve shelf life by lyophilizing in inert matrices (e.g., trehalose) .
Q. How can computational modeling guide its pharmacokinetic optimization?
- ADME prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability, highlighting the need for prodrug strategies to enhance bioavailability .
- Metabolite identification : Use in silico tools (e.g., GLORYx) to map Phase I/II metabolism pathways, focusing on demethylation of methoxy groups .
Q. What experimental designs address its potential off-target effects?
- Panel screening : Test against 50+ kinases or GPCRs to identify off-target interactions (e.g., CEREP’s BioPrint® panel) .
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines lacking the putative receptor .
- Transcriptomic profiling : RNA-seq to detect downstream pathway alterations (e.g., MAPK/ERK) .
Q. How can researchers validate its mechanism of action in complex biological systems?
- In vivo models : Use zebrafish or rodent models for behavioral studies (e.g., anxiety or cognitive tests) .
- PET imaging : Radiolabel the compound with 11C or 18F to track biodistribution and target engagement .
- Proteomics : SILAC-based quantification to identify interacting proteins in target tissues .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous-flow reactors reduce side reactions during alkylation and improve yield .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) to enhance sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
